molecular formula C14H13F12N5O2 B11513185 2,4-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(4-methylpiperazin-1-yl)-1,3,5-triazine

2,4-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(4-methylpiperazin-1-yl)-1,3,5-triazine

Cat. No.: B11513185
M. Wt: 511.27 g/mol
InChI Key: KBBWXBARNKDHRX-UHFFFAOYSA-N
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Description

2,4-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(4-methylpiperazin-1-yl)-1,3,5-triazine is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(4-methylpiperazin-1-yl)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-(4-methylpiperazin-1-yl)-1,3,5-triazine with 1,1,1,3,3,3-hexafluoropropan-2-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(4-methylpiperazin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the fluorinated alkoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new triazine derivatives with different substituents.

Scientific Research Applications

2,4-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(4-methylpiperazin-1-yl)-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,4-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(4-methylpiperazin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups and triazine ring allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used as a solvent and reagent in organic synthesis.

    Tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane: A silylating reagent used in peptide synthesis.

Uniqueness

2,4-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(4-methylpiperazin-1-yl)-1,3,5-triazine is unique due to its combination of a triazine ring with multiple fluorinated alkoxy groups and a piperazine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H13F12N5O2

Molecular Weight

511.27 g/mol

IUPAC Name

2,4-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine

InChI

InChI=1S/C14H13F12N5O2/c1-30-2-4-31(5-3-30)8-27-9(32-6(11(15,16)17)12(18,19)20)29-10(28-8)33-7(13(21,22)23)14(24,25)26/h6-7H,2-5H2,1H3

InChI Key

KBBWXBARNKDHRX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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